2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide
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Overview
Description
These compounds are being studied for their potential as anti-mycobacterial agents . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
The compounds were synthesized and characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of these compounds was confirmed through various spectral analyses .Chemical Reactions Analysis
The compounds were evaluated for in vitro antitubercular activity .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various spectroscopic techniques .Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the potent antimicrobial activities of 2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide derivatives. Bikobo et al. (2017) synthesized a series of these derivatives, revealing some to be more potent than reference drugs against pathogenic strains, with significant antibacterial activity, especially against Gram-positive bacteria. Similarly, Rao et al. (2009) found that certain thiazole derivatives exhibited notable antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents (Bikobo et al., 2017) (Rao et al., 2009).
Anticancer Applications
The synthesis of this compound derivatives has also been explored for anticancer applications. Cai et al. (2016) synthesized and evaluated a series of these derivatives against various cancer cell lines, identifying compounds with significant anticancer activities. This research underscores the potential of these compounds in developing new anticancer therapies (Cai et al., 2016).
Antituberculosis Applications
In the realm of antituberculosis research, Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis, demonstrating promising results that highlight their potential as novel antituberculosis agents (Jeankumar et al., 2013).
Mechanism of Action
While the exact mechanism of action is not mentioned, molecular docking and dynamics studies were carried out for the most active compounds to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mycobacterium tuberculosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-anilino-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c18-11(17-12-14-6-7-19-12)10-8-20-13(16-10)15-9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRXTPDWBNTXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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